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molecular formula C6H8N4O2S2 B8795091 Ethyl [(1,3,4-thiadiazol-2-ylamino)thioxomethyl]carbamate CAS No. 34867-44-2

Ethyl [(1,3,4-thiadiazol-2-ylamino)thioxomethyl]carbamate

Cat. No. B8795091
M. Wt: 232.3 g/mol
InChI Key: ICOMLLLKPYLHJL-UHFFFAOYSA-N
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Patent
US04835168

Procedure details

A solution of 10 g of [(1,3,4-thiadiazol-2-ylamino)thioxomethyl]carbamic acid, ethyl ester (from Preparation 1) in 150 ml of 1N sodium hydroxide was heated at reflux for ninety minutes. The solution was cooled and concentrated by evaporation under reduced pressure. The precipitated solid was collected by filtration and dissolved in 20 ml of water. The aqueous solution was acidified by addition of 200 ml of 1N hydrochloric acid. The product was collected by filtration and recrystallized from N,N-dimethylformamide to give 5 g of 1,3,4-thiadiazol-2-ylthiourea. m.p. 253° C. p Analysis calc. for C3H4N4S2 :
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[N:4][N:3]=[C:2]1[NH:6][C:7]([NH:9]C(=O)OCC)=[S:8]>[OH-].[Na+]>[S:1]1[CH:5]=[N:4][N:3]=[C:2]1[NH:6][C:7]([NH2:9])=[S:8] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
S1C(=NN=C1)NC(=S)NC(OCC)=O
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for ninety minutes
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under reduced pressure
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 20 ml of water
ADDITION
Type
ADDITION
Details
The aqueous solution was acidified by addition of 200 ml of 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from N,N-dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
S1C(=NN=C1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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